molecular formula C11H20FNO2 B8409140 Ethyl 3-(cyclopentylamino)-2-fluoro-2-methylpropanoate

Ethyl 3-(cyclopentylamino)-2-fluoro-2-methylpropanoate

Cat. No. B8409140
M. Wt: 217.28 g/mol
InChI Key: QKXAIHZAZBUURJ-UHFFFAOYSA-N
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Patent
US08026234B2

Procedure details

A solution of ethyl 3-(benzyl(cyclopentyl)amino)-2-fluoro-2-methylpropanoate (3.5 g, 11.4 mmol) in ethanol (30 mL) was hydrogenated with Pd(OH)2 (20%, 400 mg, 0.57 mmol) in presence of TFA (11.4 mmol) at atmospheric pressure for 20 h. The reaction mixture was filtered through celite. The filtrate was concentrated and diluted to EtOAc/H2O, aqueous layer was basified to pH=11-12 by 1N NaOH. The organic layer was then dried and concentrated to give the product (2.1 g, 85%) as light yellow liquid. [M+H] calc'd for C11H20FNO2, 218. found 218.
Name
ethyl 3-(benzyl(cyclopentyl)amino)-2-fluoro-2-methylpropanoate
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
C([N:8]([CH:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1)[CH2:9][C:10]([F:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])C1C=CC=CC=1.C(O)(C(F)(F)F)=O>C(O)C.[OH-].[OH-].[Pd+2]>[CH:18]1([NH:8][CH2:9][C:10]([F:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:19][CH2:20][CH2:21][CH2:22]1 |f:3.4.5|

Inputs

Step One
Name
ethyl 3-(benzyl(cyclopentyl)amino)-2-fluoro-2-methylpropanoate
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(C(=O)OCC)(C)F)C1CCCC1
Name
Quantity
11.4 mmol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
diluted to EtOAc/H2O, aqueous layer
CUSTOM
Type
CUSTOM
Details
The organic layer was then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NCC(C(=O)OCC)(C)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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